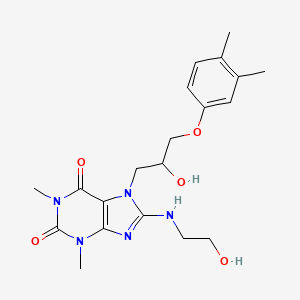
7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H27N5O5 and its molecular weight is 417.466. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex purine derivative that has garnered interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₂₆N₆O₆
- Molecular Weight : 406.45 g/mol
- CAS Number : 437-74-1
The compound features a purine core structure with various substituents that may influence its biological properties. The presence of hydroxyl groups and alkyl chains suggests potential interactions with biological targets.
Research indicates that compounds similar to this purine derivative often interact with adenosine receptors, which play crucial roles in various physiological processes including:
- CNS Stimulation : Similar compounds like theobromine exhibit central nervous system (CNS) stimulant effects by blocking adenosine receptors .
- Anti-inflammatory Effects : Some studies suggest that modifications in the purine structure can enhance anti-inflammatory properties through inhibition of pro-inflammatory pathways .
1. CNS Effects
Studies on related compounds indicate that they may act as CNS stimulants. For instance, theobromine has been shown to improve cognitive functions and enhance mood by modulating neurotransmitter systems .
2. Cardiovascular Effects
Purine derivatives are known to influence cardiovascular health by promoting vasodilation and improving blood flow. The compound's structure may facilitate these effects through adenosine receptor activation .
3. Diuretic Properties
Similar xanthines have demonstrated diuretic effects by inhibiting phosphodiesterase enzymes, leading to increased cAMP levels and renal blood flow . This suggests that the compound could potentially exhibit similar diuretic activity.
Case Studies
Several studies have explored the biological activity of structurally related compounds:
Pharmacokinetics
The pharmacokinetic profile of similar purines suggests rapid absorption and metabolism. For instance, theobromine is extensively metabolized in the liver with a half-life ranging from 2 to 6 hours depending on the dosage . Understanding the pharmacokinetics of this compound will be essential for determining its therapeutic window and potential side effects.
Propriétés
IUPAC Name |
7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O5/c1-12-5-6-15(9-13(12)2)30-11-14(27)10-25-16-17(22-19(25)21-7-8-26)23(3)20(29)24(4)18(16)28/h5-6,9,14,26-27H,7-8,10-11H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYIUQDVSLAZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2NCCO)N(C(=O)N(C3=O)C)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














